![molecular formula C17H20N8 B2943834 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200039-92-3](/img/structure/B2943834.png)
2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: Cyclopropylamine and pyrimidine derivatives.
Reaction Conditions: N-alkylation and amination reactions under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Mécanisme D'action
Target of Action
Compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some triazolothiadiazine derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
The ADME properties of these compounds can also vary depending on their exact structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some triazolothiadiazine derivatives .
Result of Action
The molecular and cellular effects of these compounds can include inhibition of target enzymes, leading to downstream effects such as reduced inflammation, reduced microbial growth, or cell death in the case of anticancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine typically involves multiple steps:
-
Formation of the Triazolo[4,3-b]pyridazine Core
Starting Materials: 3-methyl-1,2,4-triazole and a suitable pyridazine derivative.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like palladium or copper salts.
-
Synthesis of the Azetidin-3-yl Intermediate
Starting Materials: Appropriate azetidine precursors.
Reaction Conditions: N-alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
-
Coupling of the Azetidin-3-yl Intermediate with the Triazolo[4,3-b]pyridazine Core
Reaction Conditions: Typically performed under anhydrous conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic media.
Products: Oxidized derivatives of the triazolo and pyridazinyl groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Often conducted in anhydrous solvents under inert atmospheres.
Products: Reduced forms of the azetidinyl and pyrimidinyl groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Typically performed under reflux conditions.
Products: Halogenated derivatives of the pyrimidinyl group.
Common Reagents and Conditions
Catalysts: Palladium, copper salts, and other transition metal catalysts.
Solvents: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
Temperatures: Reactions are often conducted at temperatures ranging from -78°C to 150°C, depending on the specific step.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its interactions with various biological receptors.
Medicine
Therapeutic Agents:
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Possible uses in the development of new materials with unique properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine: Similar in structure but with variations in the substituents on the triazolo and pyridazinyl groups.
1,2,4-triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different functional groups.
Azetidinyl Pyrimidine Derivatives: Compounds with azetidinyl and pyrimidinyl groups but different additional substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopropyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-20-21-15-5-6-16(22-25(11)15)24-9-13(10-24)23(2)14-7-8-18-17(19-14)12-3-4-12/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNQPYAPGQTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)
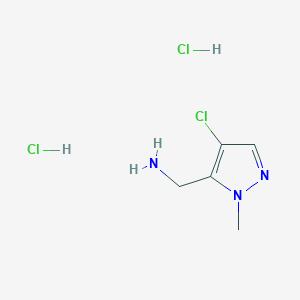
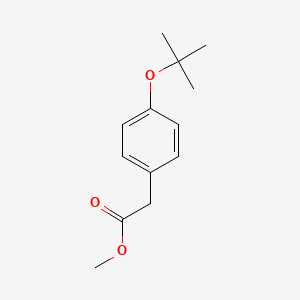
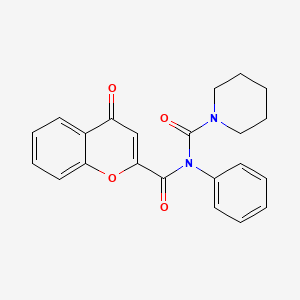
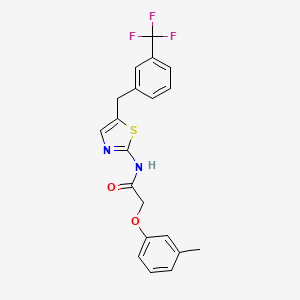
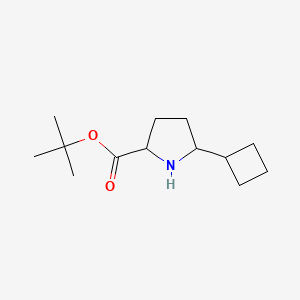
![4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide](/img/structure/B2943760.png)
![1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2943763.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
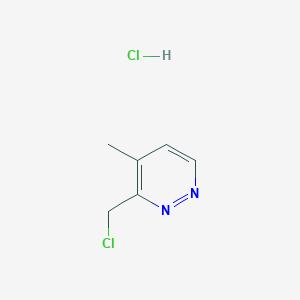
![(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
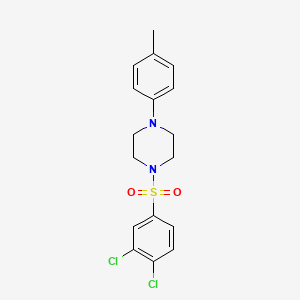
![ethyl 4-({7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2943773.png)
